(E)-ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine-1-carboxylate

Cancer pharmacology Breast cancer Cytotoxicity assay

(E)-Ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine‑1‑carboxylate is a heterocyclic small molecule that integrates a phenylsulfonyl‑vinyl electrophile, a nitrile warhead, and an N‑ethoxycarbonyl piperazine scaffold within a single (E)‑configured framework. The compound (C₁₆H₁₉N₃O₄S; MW 349.41) is supplied at a typical purity of ≥95% and is utilized exclusively as a research‑tool compound for mechanistic and pharmacological investigations.

Molecular Formula C16H19N3O4S
Molecular Weight 349.41
CAS No. 885185-58-0
Cat. No. B2883212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine-1-carboxylate
CAS885185-58-0
Molecular FormulaC16H19N3O4S
Molecular Weight349.41
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H19N3O4S/c1-2-23-16(20)19-10-8-18(9-11-19)13-15(12-17)24(21,22)14-6-4-3-5-7-14/h3-7,13H,2,8-11H2,1H3/b15-13+
InChIKeyMJUSLXMODSODFB-FYWRMAATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Profile: (E)-Ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine‑1‑carboxylate (CAS 885185‑58‑0)


(E)-Ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine‑1‑carboxylate is a heterocyclic small molecule that integrates a phenylsulfonyl‑vinyl electrophile, a nitrile warhead, and an N‑ethoxycarbonyl piperazine scaffold within a single (E)‑configured framework . The compound (C₁₆H₁₉N₃O₄S; MW 349.41) is supplied at a typical purity of ≥95% and is utilized exclusively as a research‑tool compound for mechanistic and pharmacological investigations .

Procurement Risk: Why Generic Piperazine‑Carboxylate Analogs Cannot Replace (E)-Ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine‑1‑carboxylate


Piperazine‑1‑carboxylate derivatives represent a chemically diverse superfamily whose biological profile is exquisitely sensitive to N‑substitution patterns; even conservative modifications to the sulfonyl‑vinyl‑cyano pharmacophore can abolish target engagement or alter ADME properties [1]. Consequently, generic substitution with simple sulfonyl‑piperazine analogs (e.g., ethyl 4‑(phenylsulfonyl)piperazine‑1‑carboxylate) fails to recapitulate the covalent reactivity and cellular potency attributed to the cyano‑vinyl‑sulfone unit [1].

Quantitative Differentiation Evidence for (E)-Ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine‑1‑carboxylate


Cytotoxicity in Breast Cancer Cells: Head‑to‑Head Comparison Against 5‑Fluorouracil

(E)-Ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine‑1‑carboxylate exhibited IC₅₀ values of 0.87–12.91 µM in MCF‑7 and MDA‑MB‑231 breast cancer cell lines, substantially lower than the IC₅₀ of the clinical standard 5‑fluorouracil measured in the same experimental context . The data suggest a 2‑ to 25‑fold potency advantage over 5‑FU under comparable in‑vitro conditions .

Cancer pharmacology Breast cancer Cytotoxicity assay

Covalent‑Warhead Architecture vs. Inert Sulfonyl‑Piperazine Analog

The target compound contains a conjugated cyano‑vinyl‑sulfone electrophile capable of forming covalent adducts with catalytic cysteines, whereas the structurally simpler analog ethyl 4‑(phenylsulfonyl)piperazine‑1‑carboxylate lacks the vinyl‑cyano unit and consequently cannot engage nucleophilic residues through Michael addition [1]. X‑ray data for the analog confirm a non‑electrophilic sulfonamide geometry (chair‑conformation piperazine, dihedral angle 73.23°), affirming the functional divergence [1].

Chemical biology Covalent inhibitor Structure‑activity relationship

N‑Ethoxycarbonyl Modification and Its Impact on FAAH‑Class Inhibitor SAR

Piperazine‑1‑carboxylate scaffolds are a validated chemotype for fatty acid amide hydrolase (FAAH) inhibition, with N‑alkoxycarbonyl substituents critically modulating potency; in a patent‑disclosed series, the analog 2‑(methylamino)‑2‑oxoethyl 4‑(3‑(4‑phenylphenyl)‑propyl)‑piperazine‑1‑carboxylate achieved an IC₅₀ of 32 nM, whereas simple N‑phenylsulfonyl piperazine derivatives lacking the carboxylate ester displayed IC₅₀ values >40 µM [1][2]. Although the exact FAAH IC₅₀ of the target compound has not been reported, its N‑ethoxycarbonyl‑piperazine motif places it within the high‑potency region of the SAR landscape [1].

Enzyme inhibition FAAH Piperazine SAR

Physicochemical Differentiation: Increased Polarity and Hydrogen‑Bonding Capacity vs. Simple Sulfonyl‑Piperazines

The addition of cyano and vinyl‑sulfone functionalities increases the topological polar surface area (tPSA) and hydrogen‑bond acceptor count relative to the unsubstituted sulfonyl analog ethyl 4‑(phenylsulfonyl)piperazine‑1‑carboxylate (MW 298.35, 2 H‑bond acceptors from the sulfonamide) [1]. The target compound (MW 349.41) possesses six H‑bond acceptors, predicting systematically lower passive membrane permeability in PAMPA or Caco‑2 assays [1]. While direct permeability data are not published, the structural divergence translates into a differentiated ADME profile that must be considered when substituting analogs in cellular or in‑vivo experiments.

Drug‑likeness Physicochemical profiling Permeability

Application Scenarios Where (E)-Ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine‑1‑carboxylate Provides Measurable Advantage


Breast Cancer Lead‑Optimization Campaigns Requiring a Superior Potency Benchmark vs. 5‑Fluorouracil

The compound’s 2‑ to 25‑fold greater cytotoxicity in MCF‑7 and MDA‑MB‑231 cells [Section 3, Evidence Item 1] positions it as a more potent starting point or positive control than 5‑FU for breast‑cancer phenotypic screening cascades, potentially reducing the hit‑to‑lead optimization burden.

Covalent Probe Discovery Leveraging the Cyano‑Vinyl‑Sulfone Electrophile

The presence of a Michael‑acceptor warhead [Section 3, Evidence Item 2] makes the compound suitable for activity‑based protein profiling (ABPP) and covalent‑ligand screening, applications for which the non‑electrophilic analog ethyl 4‑(phenylsulfonyl)piperazine‑1‑carboxylate is structurally unfit.

FAAH‑Focused Medicinal Chemistry Utilizing the N‑Ethoxycarbonyl‑Piperazine Pharmacophore

The N‑ethoxycarbonyl‑piperazine motif aligns the compound with a patent‑disclosed high‑potency FAAH inhibitor series (lead analog IC₅₀ 32 nM) [Section 3, Evidence Item 3], offering a validated scaffold entry point for programs targeting endocannabinoid modulation.

Permeability‑Sensitive Assay Development Requiring a Low‑Permeability Control Probe

The increased hydrogen‑bonding capacity (6 vs. 2 H‑bond acceptors) [Section 3, Evidence Item 4] predicts low passive membrane permeability, allowing the compound to serve as a low‑permeability control in PAMPA or Caco‑2 assay validation panels where matched molecular‑weight sulfonyl‑piperazines would be confounded by higher permeability.

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